2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1339344-06-7
VCID: VC3395111
InChI: InChI=1S/C9H6BrClF3NO/c10-4-8(16)15-7-2-1-5(11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16)
SMILES: C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CBr
Molecular Formula: C9H6BrClF3NO
Molecular Weight: 316.5 g/mol

2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

CAS No.: 1339344-06-7

Cat. No.: VC3395111

Molecular Formula: C9H6BrClF3NO

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide - 1339344-06-7

Specification

CAS No. 1339344-06-7
Molecular Formula C9H6BrClF3NO
Molecular Weight 316.5 g/mol
IUPAC Name 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C9H6BrClF3NO/c10-4-8(16)15-7-2-1-5(11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16)
Standard InChI Key WZEMJNWLRCLZIB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CBr
Canonical SMILES C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CBr

Introduction

Chemical Identity and Structure

2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide derivative with key structural features including a brominated acetamide group attached to a substituted phenyl ring. The compound contains both bromine and chlorine atoms, as well as a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities.

The basic chemical identity information for this compound is presented in Table 1.

Table 1: Chemical Identity of 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

ParameterValue
Chemical Name2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
CAS Registry Number1339344-06-7
Molecular FormulaC₉H₆BrClF₃NO
Molecular Weight316.50 g/mol
InChI KeyNot directly provided in sources
SynonymsMFCD18839938, ALBB-030986, AKOS008971264

The compound features a phenyl ring substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position. The ring is connected to an acetamide group that has a bromine atom on the alpha carbon. This structural arrangement confers distinctive chemical and biological properties to the molecule .

Physical and Chemical Properties

The physical and chemical properties of 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide are critical for understanding its behavior in various environments and its potential applications. Based on available data and comparison with similar structures, the following properties can be inferred:

Table 2: Physical and Chemical Properties of 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

PropertyValueNotes
Physical StateSolidAt standard temperature and pressure
Exact MassApproximately 314.9 DaBased on molecular composition
Hydrogen Bond Donor Count1NH group in the acetamide moiety
Hydrogen Bond Acceptor Count4Includes oxygen and halogen atoms
Rotatable Bond Count2Contributes to conformational flexibility
SolubilityLimited water solubilityDue to presence of halogenated groups
LogP (estimated)3.0-4.0Indicative of lipophilicity

The presence of both the trifluoromethyl group and halogen atoms (bromine and chlorine) contributes to the compound's lipophilicity, which is an important factor in determining its membrane permeability and potential biological activity . The acetamide group provides a hydrogen bond donor site, while the carbonyl oxygen and halogen atoms can serve as hydrogen bond acceptors, potentially facilitating interactions with biological targets.

Synthesis Methods

The synthesis of 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide typically involves the bromination of the corresponding non-brominated acetamide precursor. The synthetic pathway generally follows a two-step process:

  • Formation of N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide through the reaction of 4-chloro-2-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride.

  • Bromination of the acetamide intermediate using bromine in a suitable solvent system.

The detailed synthesis procedure typically involves the following steps:

Table 3: General Synthesis Procedure for 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

StepProcedureReagents and Conditions
1Acetylation4-chloro-2-(trifluoromethyl)aniline + acetic anhydride or acetyl chloride
2BrominationN-[4-chloro-2-(trifluoromethyl)phenyl]acetamide + Br₂ in dichloromethane
3PurificationExtraction, washing, and recrystallization

The reaction is typically carried out using bromine in a suitable solvent like dichloromethane under carefully controlled temperature conditions. For industrial-scale production, continuous flow reactors are often employed to enhance efficiency and safety, allowing precise control over reaction conditions and automated addition of reagents.

The bromination reaction occurs at the alpha carbon of the acetyl group through a radical mechanism or via an enolate intermediate, depending on the specific reaction conditions employed. The position of bromination is influenced by the electronic effects of the acetamide group, resulting in selective functionalization at the alpha position.

FieldPotential ApplicationRationale
PharmaceuticalsAnti-cancer agentsPotential CDK inhibition and anti-proliferative activity
PharmaceuticalsAnti-inflammatory drugsPossible inhibition of inflammatory enzymes
AgrochemicalsFungicides or insecticidesSimilar halogenated compounds show antimicrobial properties
Chemical researchBuilding block for more complex moleculesReactive bromide allows further functionalization

The presence of the bromine atom, which is a good leaving group, makes this compound potentially useful as a chemical intermediate in the synthesis of more complex molecules with diverse biological activities.

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